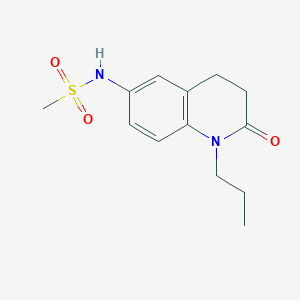

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

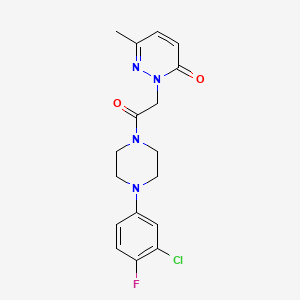

“N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide” is a chemical compound with the molecular formula C13H18N2O3S . It is a non-polymer type compound . This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” includes a quinoline moiety, a methanesulfonamide group, and a propyl group . The quinoline moiety displays different tautomeric forms between the carbonyl groups, CH2-3, and NH .

Physical And Chemical Properties Analysis

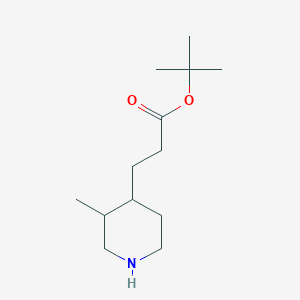

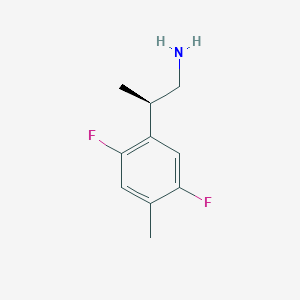

“this compound” has a molecular weight of 444.443 . It has 50 atoms, 0 chiral atoms, and 52 bonds, including 12 aromatic bonds . The compound’s isomeric SMILES notation is CCCN1c2ccc(cc2CCC1=O)NS(=O)(=O)Cc3c(c(c(c(c3F)F)C)F)F .

Aplicaciones Científicas De Investigación

Metal Mediated Inhibition

Quinolinyl sulfonamides, similar to "N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide," have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme crucial for protein synthesis and function. These inhibitors exhibit variable potencies across different metal forms of the enzyme, indicating a metal-dependent inhibition mechanism. The structural analysis revealed that these inhibitors form a metal complex at the enzyme's active site, highlighting their potential in designing enzyme-specific inhibitors (Huang et al., 2006).

Reactivity with Methanesulfonic Acid

Research on dihydroisoquinoline-derived oxaziridines has shown that they undergo reactions with methanesulfonic acid, indicating the potential of "this compound" and similar compounds in synthetic organic chemistry. Specifically, the reactivity of these compounds with methanesulfonic acid can lead to isomerization reactions, suggesting their utility in organic synthesis and modification of molecular structures (Kammoun et al., 2011).

Antibacterial Applications

A synthetic antibacterial agent structurally related to "this compound" demonstrated broad-spectrum activity in experimental infections. This highlights the potential of quinolinyl sulfonamides in the development of new antibacterial drugs with the possibility of systemic application for treating infections (Goueffon et al., 1981).

Synthesis of Isoindolinones

N-acylsulfonamides, closely related to the chemical structure of interest, facilitated a tandem C-H olefination/annulation sequence, yielding a variety of isoindolinones. This process is compatible with both aliphatic and conjugated alkenes, showcasing the versatility of sulfonamide derivatives in synthetic chemistry for constructing complex molecules. The ability to use molecular oxygen as an eco-friendly oxidant further underscores the sustainable applications of these compounds in chemical synthesis (Zhu & Falck, 2011).

Antimicrobial and Antifungal Activities

N-sulfonates derivatives, including those with quinolinyl and isoquinolinyl groups, were synthesized and exhibited moderate to high antimicrobial and antifungal activities. This suggests that "this compound" may also have potential applications in developing new antimicrobial agents (Fadda et al., 2016).

Mecanismo De Acción

Target of Action

The compound, also known as N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide, primarily targets the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

The compound acts as an ABA-mimicking ligand . It binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . This interaction and the resulting changes help plants overcome abiotic stresses such as drought, cold, and soil salinity .

Biochemical Pathways

The compound affects the ABA signaling pathway . By binding to the ABA receptors and inhibiting PP2C, it activates downstream ABA signaling . This activation leads to a series of biochemical reactions that help the plant adapt to environmental stresses .

Result of Action

The compound activates a gene network in Arabidopsis that is highly similar to that induced by ABA . Treatments with the compound inhibit seed germination, prevent leaf water loss, and promote drought resistance . These molecular and cellular effects are a direct result of the compound’s action.

Action Environment

Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to prevent water loss and promote drought resistance would be particularly beneficial in arid environments . .

Propiedades

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-3-8-15-12-6-5-11(14-19(2,17)18)9-10(12)4-7-13(15)16/h5-6,9,14H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZCUFLCWKASRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2395225.png)

![1-(1,3-benzodioxol-5-yl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2395228.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2395229.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2395230.png)

![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)

![N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2395234.png)

![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)

![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)

![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)